molecular formula C9H19NO2 B7894065 2-(4-Methoxymethyl-piperidin-1-yl)-ethanol

2-(4-Methoxymethyl-piperidin-1-yl)-ethanol

Cat. No.: B7894065
M. Wt: 173.25 g/mol
InChI Key: CAVZXTBNONQSOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxymethyl-piperidin-1-yl)-ethanol is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxymethyl-piperidin-1-yl)-ethanol typically involves the reaction of piperidine with methoxymethyl chloride to introduce the methoxymethyl group. This is followed by the reaction with ethylene oxide to form the ethanol moiety. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxymethyl-piperidin-1-yl)-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(4-Methoxymethyl-piperidin-1-yl)-acetaldehyde or 2-(4-Methoxymethyl-piperidin-1-yl)-acetic acid.

    Reduction: Formation of 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Methoxymethyl-piperidin-1-yl)-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of piperidine derivatives and their biological activities.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxymethyl-piperidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group and ethanol moiety can influence the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine
  • 2-(4-Methoxymethyl-piperidin-1-yl)-acetic acid
  • 2-(4-Methoxymethyl-piperidin-1-yl)-acetaldehyde

Uniqueness

2-(4-Methoxymethyl-piperidin-1-yl)-ethanol is unique due to the presence of both a methoxymethyl group and an ethanol moiety, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-[4-(methoxymethyl)piperidin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-12-8-9-2-4-10(5-3-9)6-7-11/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVZXTBNONQSOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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